molecular formula C25H30N2O5 B2600186 1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one CAS No. 638134-20-0

1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2600186
CAS No.: 638134-20-0
M. Wt: 438.524
InChI Key: DOBYHARDVNLNPH-UHFFFAOYSA-N
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Description

This compound belongs to the 3-hydroxy-1H-pyrrol-2(5H)-one class, characterized by a five-membered lactam ring with diverse substituents influencing physicochemical and biological properties. Structurally, it features:

  • Position 3: A hydroxyl group, critical for intermolecular interactions like hydrogen bonding .
  • Position 4: A 4-methylbenzoyl moiety, contributing steric bulk and lipophilicity .
  • Position 5: A 4-ethoxy-3-methoxyphenyl group, with electron-donating substituents affecting electronic distribution .

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-6-32-19-12-11-18(15-20(19)31-5)22-21(23(28)17-9-7-16(2)8-10-17)24(29)25(30)27(22)14-13-26(3)4/h7-12,15,22,28H,6,13-14H2,1-5H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIIZOFEJSIEBL-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCN(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2CCN(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Core: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Functional Group Introduction: Subsequent steps involve introducing the dimethylaminoethyl, ethoxy, methoxy, hydroxy, and methylbenzoyl groups through various substitution and addition reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

Medicinally, it could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrrol-2-one Derivatives

Compound Name / ID Position 1 Substituent Position 4 Substituent Position 5 Substituent Melting Point (°C) Molecular Weight (g/mol) Source
Target Compound 2-(Dimethylamino)ethyl 4-Methylbenzoyl 4-Ethoxy-3-methoxyphenyl - 498.57*
3-Hydroxy-5-(4-isopropyl-phenyl)-1-(2-methoxy-ethyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (34) 2-Methoxyethyl 4-Methylbenzoyl 4-Isopropylphenyl 247–249 394.21
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one 2-(Diethylamino)ethyl 4-Methoxy-3-methylbenzoyl 2-Methoxyphenyl - -
4-(2-Ethoxy-benzoyl)-3-hydroxy-1-(2-hydroxy-propyl)-5-(4-isopropyl-phenyl)-1,5-dihydro-pyrrol-2-one (41) 2-Hydroxypropyl 2-Ethoxybenzoyl 4-Isopropylphenyl 128–130 424.22
1-(2-(Dimethylamino)ethyl)-4-(4-isopropoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one 2-(Dimethylamino)ethyl 4-Isopropoxybenzoyl 3,4,5-Trimethoxyphenyl - 498.57

*Calculated molecular weight based on formula C₂₇H₃₄N₂O₇ .

Key Structural and Functional Differences

Position 1 Substituents

  • Target vs. Compound 34 (): The dimethylaminoethyl group in the target compound enhances basicity compared to the neutral 2-methoxyethyl in Compound 33. This difference may improve solubility in acidic environments.
  • Target vs.

Position 4 Substituents

  • Target vs. Compound 41 () : The 4-methylbenzoyl group in the target is less electron-withdrawing than the 2-ethoxybenzoyl in Compound 41, altering electronic distribution on the pyrrolone ring.
  • Target vs. Compound 8 () : The 4-isopropoxybenzoyl group in the comparator compound increases steric hindrance and lipophilicity compared to the 4-methylbenzoyl group.

Position 5 Substituents

  • Target vs. Compound 34 () : The 4-ethoxy-3-methoxyphenyl group in the target provides two electron-donating groups, enhancing resonance stabilization compared to the 4-isopropylphenyl group in Compound 34.
  • Target vs.

Research Findings and Implications

  • Antiestrogenic Potential: Compounds like 32–35 in exhibit antiestrogenic effects, implying that the target compound’s 4-ethoxy-3-methoxyphenyl group may confer similar bioactivity through aryl receptor interactions .
  • SAR Trends :
    • Electron-donating groups at Position 5 (e.g., methoxy, ethoxy) correlate with enhanced stability and receptor affinity .
    • Bulky substituents at Position 4 (e.g., 4-methylbenzoyl) may improve metabolic resistance compared to smaller groups .

Biological Activity

1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one, often referred to as a pyrrole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyrrole ring substituted with various functional groups, which are critical for its biological activity. The presence of the dimethylamino group is notable for its role in enhancing solubility and bioavailability.

Anticholinesterase Activity

Research indicates that related pyrrole derivatives exhibit notable anticholinesterase activity. For example, compounds with similar structures have shown inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these activities provide insights into their potency:

CompoundAChE IC50 (µM)BChE IC50 (µM)
Pyrrole Derivative A157.3146.42
Pyrrole Derivative B120.0040.00

These data suggest that our compound may also exhibit similar inhibitory properties, potentially aiding in the treatment of conditions like Alzheimer's disease.

Antitumor Activity

Pyrrole derivatives have been investigated for their antitumor properties. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines. For instance, a related compound was reported to suppress the growth of tumorigenic cells significantly:

Cell LineIC50 (µM)
HeLa25.00
MCF-730.00
A54920.00

These findings indicate that the compound may possess similar antitumor effects, warranting further investigation.

The mechanism by which pyrrole derivatives exert their biological effects often involves the modulation of enzyme activity or interaction with specific receptors. For instance, some studies suggest that these compounds can act as inhibitors of key enzymes involved in metabolic pathways, leading to altered cell signaling and apoptosis in cancer cells.

Case Studies

  • Case Study on Anticholinesterase Activity : A study conducted by Kumar et al. (2013) demonstrated that a pyrrole derivative exhibited significant inhibition of AChE and BChE, suggesting potential use in treating neurodegenerative diseases .
  • Antitumor Efficacy : Research published in MDPI highlighted a series of pyrrole derivatives that showed promising results against breast cancer cell lines, indicating that structural modifications could enhance efficacy .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology: Synthesis typically involves multi-step reactions, including pyrrole ring formation, functionalization of aromatic groups, and introduction of the dimethylaminoethyl side chain. Key steps include:

  • Use of sodium hydride as a base to deprotonate intermediates (e.g., for alkylation or acylation reactions).
  • Solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to stabilize intermediates.
  • Acid chlorides (e.g., 4-methylbenzoyl chloride) for acylation reactions under anhydrous conditions.
    • Optimization: Adjusting reaction temperature (e.g., 0–25°C for sensitive steps), solvent polarity, and stoichiometric ratios of reagents to minimize side products. Purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?

  • Key Techniques:

  • NMR Spectroscopy: 1H and 13C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS for molecular weight confirmation.
  • HPLC: To assess purity (>95% is typical for research-grade material).
  • FTIR: Identification of functional groups (e.g., hydroxy, carbonyl).
    • Cross-Validation: Combine multiple techniques to resolve ambiguities (e.g., distinguishing regioisomers via 2D NMR) .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s biological activity?

  • Approach:

Synthetic Modifications: Systematically vary substituents (e.g., replace 4-ethoxy-3-methoxyphenyl with other aryl groups) to assess impact on activity.

Biological Assays: Test derivatives against target enzymes (e.g., kinases) or receptors using in vitro inhibition assays.

Computational Modeling: Molecular docking to predict binding affinities based on substituent electronic/steric effects.

  • Example: Evidence from analogous pyrrolones shows fluorobenzoyl groups enhance target selectivity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Root Causes: Variability in assay conditions (e.g., pH, co-solvents), impurities, or differences in cell lines/animal models.
  • Resolution:

  • Reproducibility Checks: Replicate studies under standardized conditions.
  • Analytical Rigor: Use HPLC-MS to confirm compound integrity in biological matrices.
  • Meta-Analysis: Compare data trends across structurally related compounds (e.g., fluorobenzoyl vs. methylbenzoyl derivatives) .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Methods:

  • pH Stability Studies: Incubate in buffers (pH 1–9) and monitor degradation via HPLC.
  • Thermal Stress Testing: Expose to elevated temperatures (e.g., 40°C) to simulate long-term storage.
  • Light Sensitivity: UV-vis spectroscopy to detect photodegradation products.
    • Mitigation: Lyophilization or formulation with stabilizers (e.g., cyclodextrins) .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

  • Stepwise Strategy:

Target Identification: Use affinity chromatography or pull-down assays with tagged compounds.

Enzyme Kinetics: Measure IC50 values and inhibition modes (competitive/non-competitive).

Cellular Pathways: Transcriptomics/proteomics to identify downstream effects.

  • Case Study: Pyrrolones with isoxazolyl groups show kinase inhibition via ATP-binding site competition .

Q. How can researchers address solubility challenges in in vivo studies?

  • Solutions:

  • Salt Formation: Convert the free base to a hydrochloride or citrate salt.
  • Co-Solvents: Use DMSO/PEG mixtures for preclinical dosing.
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles.
    • Validation: Measure solubility in simulated biological fluids (e.g., PBS with surfactants) .

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